![molecular formula C5H3NO B065723 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene CAS No. 172419-44-2](/img/structure/B65723.png)
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene, also known as oxabicycloheptatriene, is a heterocyclic compound that has gained interest in the scientific community due to its unique chemical properties. This compound is a cyclic enamine that contains a seven-membered ring, which makes it structurally different from other cyclic compounds.1.0]hepta-1,3,5-triene.
Mechanism of Action
The mechanism of action of 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene is not fully understood, but it is believed to involve the inhibition of enzymes involved in the replication of viruses, bacteria, and fungi. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene has been found to have various biochemical and physiological effects, including the inhibition of viral replication, the inhibition of bacterial and fungal growth, and the induction of apoptosis in cancer cells. It has also been found to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations is that the synthesis of this compound can be challenging, and it may not be readily available for use in lab experiments.
Future Directions
There are several future directions for research on 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene. One of the main areas of research is in the development of new drugs, particularly for the treatment of viral, bacterial, and fungal infections. It may also have potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene can be achieved through various methods, including the Diels-Alder reaction, the Pictet-Spengler reaction, and the Nazarov cyclization. The most common method is the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. This reaction can be catalyzed by Lewis acids, such as aluminum chloride or boron trifluoride. The Pictet-Spengler reaction involves the reaction between an indole or tryptamine and an aldehyde or ketone. The Nazarov cyclization involves the reaction between a divinylketone and a Lewis acid, such as zinc chloride or boron trifluoride.
Scientific Research Applications
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene has been the subject of several scientific studies due to its potential applications in various fields. One of the main areas of research is in the development of new drugs. This compound has been found to have antiviral, antibacterial, and antifungal properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
properties
CAS RN |
172419-44-2 |
|---|---|
Product Name |
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene |
Molecular Formula |
C5H3NO |
Molecular Weight |
93.08 g/mol |
IUPAC Name |
7-oxa-2-azabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C5H3NO/c1-2-4-5(7-4)6-3-1/h1-3H |
InChI Key |
CXVSULTXGLIXRN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(O2)N=C1 |
Canonical SMILES |
C1=CC2=C(O2)N=C1 |
synonyms |
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




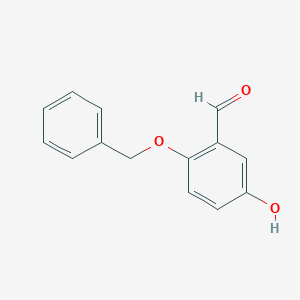

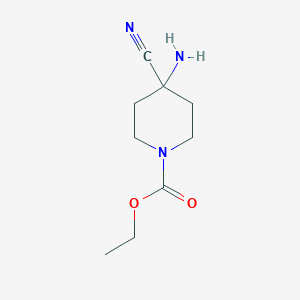
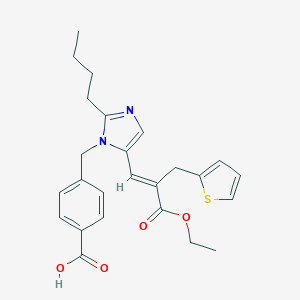
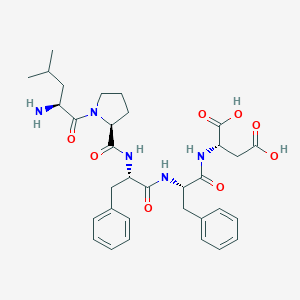

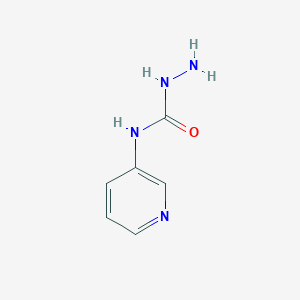
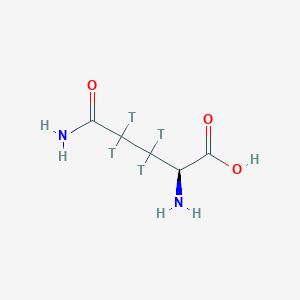



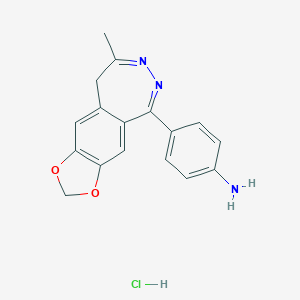
![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)